![molecular formula C43H64N4O10 B1231893 (1R,2R,4R,6R,7R,8R,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,9,11,16-tetrone](/img/structure/B1231893.png)

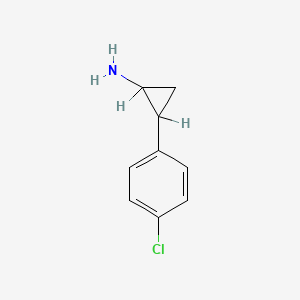

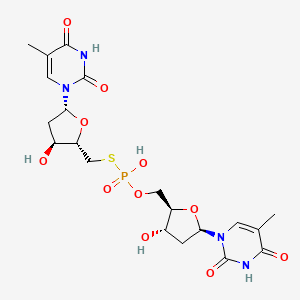

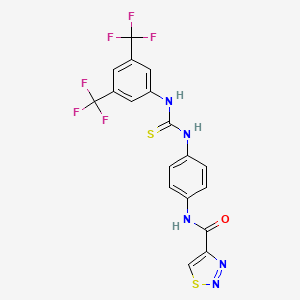

(1R,2R,4R,6R,7R,8R,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,9,11,16-tetrone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

HMR 3004 ist ein neuartiges Ketolid-Antibiotikum, das zu einer neuen Klasse von Makroliden gehört. Es zeichnet sich durch eine 14-gliedrige Ringstruktur mit einer 3-Keto-Gruppe am Erythronolid-A-Ring anstelle der üblichen Cladinose-Einheit aus. Diese strukturelle Modifikation verstärkt seine antibakterielle Aktivität, insbesondere gegen Makrolid-resistente Bakterienstämme .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von HMR 3004 umfasst mehrere wichtige Schritte:

Selektive Hydrolyse: Die Cladinose-Einheit von 6-O-Methylerythromycin wird unter Verwendung von wässriger Salzsäure selektiv hydrolysiert, um eine Zwischenverbindung zu erhalten.

Acetylierung: Die Zwischenverbindung wird dann an der 2'-Hydroxylgruppe acetyliert, um ein Acetatderivat zu bilden.

Oxidation: Die Pfitzner-Moffat-Oxidation unter Verwendung von Dimethylsulfoxid, Ethylchlorformiat und Pyridiniumtrifluoracetat wandelt die Zwischenverbindung in eine 3-Oxo-Verbindung um.

Mesylierung und Eliminierung: Die 11-Hydroxylgruppe wird unter Verwendung von Methansulfonsäureanhydrid in Pyridin mesyliert, gefolgt von der Behandlung mit 1,8-Diazabicyclo[5.4.0]undec-7-en in Aceton, um ein Eliminierungsprodukt zu erzeugen.

Kondensation: Das Eliminierungsprodukt unterliegt einer Kondensation mit Carbonyldiimidazol in Gegenwart von Natriumhydrid, um ein Imidazol-Carboxylat zu bilden.

Reaktion mit Hydrazin: Das Imidazol-Carboxylat wird mit Hydrazin in wässrigem Acetonitril behandelt, um ein Gemisch aus epimeren Oxazolidinonen zu erhalten, die durch Säulenchromatographie getrennt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von HMR 3004 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Der Prozess umfasst eine strenge Kontrolle der Reaktionsbedingungen und Reinigungsschritte, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

HMR 3004 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Ketone.

Reduktion: Reduktion von Doppelbindungen und Ketonen.

Substitution: Ersatz von funktionellen Gruppen, wie z. B. Mesylierung von Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Dimethylsulfoxid, Ethylchlorformiat, Pyridiniumtrifluoracetat.

Reduktion: Natriumborhydrid, katalytische Hydrierung.

Substitution: Methansulfonsäureanhydrid, Pyridin.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Zwischenprodukte, die zur endgültigen Ketolidstruktur von HMR 3004 führen .

Wissenschaftliche Forschungsanwendungen

HMR 3004 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellverbindung zur Untersuchung der Ketolid-Synthese und der Struktur-Aktivitäts-Beziehungen verwendet.

Biologie: Untersucht auf seine antibakterielle Aktivität gegen Makrolid-resistente Bakterienstämme.

Medizin: Als potenzielle Behandlung für Atemwegsinfektionen untersucht, insbesondere solche, die durch resistente Krankheitserreger verursacht werden.

Industrie: In der Entwicklung neuer Antibiotika und als Referenzverbindung in der antimikrobiellen Suszeptibilitätstestung eingesetzt .

Wirkmechanismus

HMR 3004 entfaltet seine antibakterielle Wirkung durch Bindung an das bakterielle Ribosom, wodurch die Proteinsynthese gehemmt wird. Es zielt auf die 50S-Untereinheit des Ribosoms ab und verhindert die Translokation des Peptidyl-tRNA vom A- zum P-Standort. Diese Wirkung stört die Elongationsphase der Proteinsynthese und führt zum Absterben der Bakterienzelle. Das Vorhandensein der 3-Keto-Gruppe verstärkt seine Bindungsaffinität und Aktivität gegen resistente Stämme .

Wissenschaftliche Forschungsanwendungen

HMR 3004 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying ketolide synthesis and structure-activity relationships.

Biology: Investigated for its antibacterial activity against macrolide-resistant strains of bacteria.

Medicine: Explored as a potential treatment for respiratory infections, particularly those caused by resistant pathogens.

Industry: Utilized in the development of new antibiotics and as a reference compound in antimicrobial susceptibility testing .

Wirkmechanismus

HMR 3004 exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. It targets the 50S subunit of the ribosome, preventing the translocation of the peptidyl-tRNA from the A-site to the P-site. This action disrupts the elongation phase of protein synthesis, leading to bacterial cell death. The presence of the 3-keto group enhances its binding affinity and activity against resistant strains .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

HMR 3647 (Telithromycin): Ein weiteres Ketolid mit ähnlichen antibakteriellen Eigenschaften.

Erythromycin: Ein Makrolid-Antibiotikum mit einer ähnlichen Struktur, aber ohne die 3-Keto-Gruppe.

Azithromycin: Ein Makrolid mit einem breiteren Wirkungsspektrum, aber mit anderen strukturellen Modifikationen.

Einzigartigkeit

HMR 3004 ist einzigartig aufgrund seiner 3-Keto-Gruppe, die seine Aktivität gegen Makrolid-resistente Bakterien verstärkt. Es zeigt auch einen signifikanten postantibiotischen Effekt, wodurch es bei der Behandlung von Infektionen mit resistenten Krankheitserregern effektiver ist .

Eigenschaften

Molekularformel |

C43H64N4O10 |

|---|---|

Molekulargewicht |

797 g/mol |

IUPAC-Name |

(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-(3-quinolin-4-ylpropylamino)-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |

InChI |

InChI=1S/C43H64N4O10/c1-12-33-43(8)37(47(41(52)57-43)45-20-15-16-29-19-21-44-31-18-14-13-17-30(29)31)26(4)34(48)24(2)23-42(7,53-11)38(27(5)35(49)28(6)39(51)55-33)56-40-36(50)32(46(9)10)22-25(3)54-40/h13-14,17-19,21,24-28,32-33,36-38,40,45,50H,12,15-16,20,22-23H2,1-11H3/t24-,25-,26+,27+,28-,32+,33-,36-,37-,38-,40+,42-,43-/m1/s1 |

InChI-Schlüssel |

NEXGHZNDZNYBRI-NMKVRTCCSA-N |

Isomerische SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)NCCCC4=CC=NC5=CC=CC=C45)C |

Kanonische SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)NCCCC4=CC=NC5=CC=CC=C45)C |

Synonyme |

HMR 3004 HMR-3004 RU 64004 RU-64004 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-(1,5-Dimethyl-hex-4-enyl)-4,4,13,14-tetramethyl-tetradecahydro-cyclopropa[9,10]cyclopenta[a]phenanthren-3-ol](/img/structure/B1231814.png)